4-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}morpholine oxalate
Overview
Description
4-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}morpholine oxalate is a useful research compound. Its molecular formula is C18H27NO8 and its molecular weight is 385.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.17366682 g/mol and the complexity rating of the compound is 322. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Asymmetric Aldol Reactions
Morpholine derivatives have been shown to enhance asymmetric aldol reactions. An optically active ferrocenylphosphine ligand containing a 2-(morpholino)ethylamino group was effective for gold-catalyzed aldol reactions, yielding optically active products with high enantio- and diastereoselectivity (Ito, Sawamura, & Hayashi, 1987).
Crystal Structure Analysis
The crystal structure of N-(4-methoxybenzoyl)-N'-[2-(morpholinium-1-yl)ethyl]thiourea thiocyanate was stabilized by intra- and intermolecular hydrogen bonds, showcasing the potential of morpholine derivatives in crystal engineering (Yusof & Yamin, 2005).
Synthesis of Halogenated Derivatives
Morpholine derivatives have been utilized in the synthesis of halogenated compounds. Short-term treatment of 3-ethoxycarbonyl-4-morpholino-2-oxo-1,2-dihydroquinoline with hydrohalogen acids leads to ethyl esters of 4-halo-substituted 2-oxo-1,2-dihydroquinoline-3-carboxylic acids, which can further hydrolyze to 4-hydroxy derivatives (Ukrainets, Sidorenko, Gorokhova, & Slobodzyan, 2006).
Photodynamic Therapy Agents
Phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups have been synthesized and characterized for their potential in photodynamic therapy. These derivatives show moderate to high quantum yields of singlet oxygen production, highlighting their potential as photosensitizers for cancer treatment (Kucińska et al., 2015).
Fluorescent Sensing of Oxalate
A phenolato-bridged dinuclear Ni(II) complex has been developed for selective fluorescent sensing of oxalate in an aqueous medium. This complex acts as a highly sensitive chemosensor, demonstrating the versatility of morpholine derivatives in analytical chemistry (Patra et al., 2021).
Material Science Applications
In material science, the miscibility of poly(ethyl oxazoline)/poly(4-vinylphenol) blends was investigated using morpholine derivatives, illustrating their role in studying polymer blend compatibility (Wang, Cheung, & Mi, 2001).
Properties
IUPAC Name |
4-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]morpholine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4.C2H2O4/c1-2-20-15-3-5-16(6-4-15)21-14-13-19-12-9-17-7-10-18-11-8-17;3-1(4)2(5)6/h3-6H,2,7-14H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJDRMGWMQPLFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOCCN2CCOCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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